L-Phenylalanine, L-histidyl-L-prolyl-L-glutaminyl-
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Overview
Description
L-Phenylalanine, L-histidyl-L-prolyl-L-glutaminyl- is a peptide compound composed of the amino acids L-phenylalanine, L-histidine, L-proline, and L-glutamine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-histidyl-L-prolyl-L-glutaminyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often utilizes automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, L-histidyl-L-prolyl-L-glutaminyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives and coupling agents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine, while substitution reactions can yield various peptide analogs.
Scientific Research Applications
L-Phenylalanine, L-histidyl-L-prolyl-L-glutaminyl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Phenylalanine, L-histidyl-L-prolyl-L-glutaminyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-proline: A dipeptide with similar structural features.
L-Phenylalanine, L-seryl-L-prolyl-L-seryl-L-tyrosyl-L-valyl-L-tyrosyl-L-histidyl-L-glutaminyl-: Another peptide with a similar amino acid composition.
Uniqueness
L-Phenylalanine, L-histidyl-L-prolyl-L-glutaminyl- is unique due to its specific sequence and the presence of histidine, which can participate in various biochemical reactions. This uniqueness makes it valuable for studying specific biological processes and developing targeted therapies.
Properties
CAS No. |
325148-17-2 |
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Molecular Formula |
C25H33N7O6 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H33N7O6/c26-17(12-16-13-28-14-29-16)24(36)32-10-4-7-20(32)23(35)30-18(8-9-21(27)33)22(34)31-19(25(37)38)11-15-5-2-1-3-6-15/h1-3,5-6,13-14,17-20H,4,7-12,26H2,(H2,27,33)(H,28,29)(H,30,35)(H,31,34)(H,37,38)/t17-,18-,19-,20-/m0/s1 |
InChI Key |
USBUSRQEEMIART-MUGJNUQGSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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